molecular formula C11H16N2O2 B13757332 2-amino-2-(4-methoxyphenyl)butanamide

2-amino-2-(4-methoxyphenyl)butanamide

Cat. No.: B13757332
M. Wt: 208.26 g/mol
InChI Key: FTKQAWZMDBVREU-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic and Medicinal Chemistry

In the landscape of modern organic and medicinal chemistry, the quest for novel molecular entities with specific biological activities is paramount. The structure of 2-amino-2-(4-methoxyphenyl)butanamide places it within the class of α,α-disubstituted α-amino acids, which are known to serve as modifiers of peptide conformation and as precursors to bioactive compounds. nih.govresearchgate.net The synthesis of such sterically hindered scaffolds is a significant challenge in organic synthesis, and the development of efficient methodologies to access them is an active area of research. nih.govresearchgate.net The presence of both a primary amide and an amino group, along with a chiral center, suggests its potential as a versatile building block in the synthesis of more complex molecules.

Overview of Amide and Methoxyphenyl Scaffold Significance in Molecular Design

The amide functional group is one of the most ubiquitous and fundamentally important linkages in chemistry and biology. nih.govpulsus.com It forms the backbone of peptides and proteins and is a common feature in a vast number of pharmaceuticals. pulsus.comnih.gov The unique hydrogen bonding capabilities of the amide group, acting as both a hydrogen bond donor and acceptor, are crucial for molecular recognition and binding to biological targets. nih.govnih.gov The incorporation of an amide scaffold into a molecule can influence its solubility, metabolic stability, and pharmacokinetic properties. nih.gov

The methoxyphenyl group is also a privileged scaffold in medicinal chemistry. The methoxy (B1213986) substituent is prevalent in many natural products and approved drugs. nih.gov It can significantly impact a molecule's properties by influencing its ligand-target binding interactions, physicochemical characteristics, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. nih.govresearchgate.net The presence of a methoxy group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can also modulate the electronic properties of the aromatic ring, thereby affecting its interactions with biological receptors. nih.gov

The combination of these two key scaffolds in this compound suggests a molecule with potential for diverse chemical interactions and biological activities.

Current Research Gaps and Future Directions for this compound Studies

Given the limited specific research on this compound, there are significant opportunities for investigation. A primary research gap is the development of efficient and stereoselective synthetic routes to access this compound.

Future research could focus on several key areas:

Synthesis and Characterization: Developing and optimizing synthetic methodologies for the enantioselective synthesis of this compound would be a valuable contribution to organic chemistry. Detailed characterization of its physicochemical properties would provide a foundational dataset for further studies.

Medicinal Chemistry Applications: The compound could be explored as a lead structure or a building block in drug discovery programs. Its structural motifs are found in compounds with a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. nih.govresearchgate.net

Peptidomimetic Research: As an α,α-disubstituted amino acid derivative, it could be incorporated into peptides to induce specific secondary structures or to enhance their stability against enzymatic degradation.

Materials Science: The ability of the amide group to form strong hydrogen bonds could be exploited in the design of novel supramolecular assemblies and functional materials.

Interactive Data Table: Physicochemical Properties

Due to the lack of specific experimental data for this compound, the following table presents predicted or typical physicochemical properties for a compound with this structure, based on general principles and data for similar molecules like butanamide. chemeo.comlibretexts.orgwikipedia.orgdrugbank.com

PropertyPredicted/Typical Value
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Appearance Likely a solid at room temperature. libretexts.org
Melting Point Expected to be relatively high due to hydrogen bonding capabilities of the amide group. libretexts.org
Boiling Point Expected to be significantly higher than non-amide analogues. libretexts.org
Water Solubility Potentially soluble in water due to the polar amide and amino groups. libretexts.org
logP (Octanol-Water Partition Coefficient) Predicted to be low, indicating some degree of hydrophilicity.
Hydrogen Bond Donors 2 (from -NH₂ and -CONH₂)
Hydrogen Bond Acceptors 3 (from C=O, -OCH₃, and -NH₂)

Detailed Research Findings

As of the latest review of scientific literature, there are no detailed research findings specifically focused on the synthesis, properties, or applications of this compound. The information presented in this article is based on the well-established roles of its constituent chemical scaffolds in the broader fields of organic and medicinal chemistry. The compound is listed in chemical supplier catalogs, indicating its availability for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-methoxyphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-11(13,10(12)14)8-4-6-9(15-2)7-5-8/h4-7H,3,13H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKQAWZMDBVREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Amino 2 4 Methoxyphenyl Butanamide

Retrosynthetic Analysis and Key Precursor Identification for 2-amino-2-(4-methoxyphenyl)butanamide Synthesis

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For this compound, the analysis reveals several possible disconnections, highlighting key precursors for its construction.

The primary disconnections for the target molecule are at the amide C-N bond and the bonds connected to the chiral quaternary carbon center. This deconstruction process identifies two main strategic approaches:

Amide Formation Strategy: A disconnection of the amide bond suggests a late-stage amidation of a corresponding carboxylic acid or its derivative. This places 2-amino-2-(4-methoxyphenyl)butanoic acid as a key intermediate.

Quaternary Center Construction Strategy: Disconnecting the bonds around the α-carbon points to precursors like a 2-aminobutanamide (B112745) core, onto which the 4-methoxyphenyl (B3050149) group is introduced, or a 2-amino-2-(4-methoxyphenyl)acetamide (B3283569) derivative that can be alkylated with an ethyl group.

These analyses identify two crucial building blocks: a 2-aminobutanamide core and a 4-methoxyphenyl moiety .

The 2-aminobutanamide scaffold is a valuable intermediate, notably in the synthesis of antiepileptic drugs. nih.gov Both racemic and enantiopure forms can be synthesized through various methods.

From 2-Aminobutyric Acid: A common route starts with 2-aminobutyric acid. The synthesis of the chiral (S)-enantiomer involves resolution of racemic 2-aminobutyric acid using a chiral resolving agent, such as R-malic acid or d-camphorsulfonic acid, in a suitable solvent like methanol. google.com The resolved (S)-2-aminobutyric acid is then converted to an acyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride. Subsequent amination with ammonia (B1221849) in an alcoholic solvent yields the desired (S)-2-aminobutanamide. google.com

From Butyric Acid Derivatives: An alternative pathway begins with a butyric acid derivative. For instance, methyl 2-bromobutyrate (B1202233) can undergo ammonolysis to generate DL-2-aminobutanamide. google.com The racemic product can then be resolved. A typical resolution involves forming a salt with a chiral acid, such as L-tartaric acid, to facilitate the separation of diastereomers, followed by liberation of the desired enantiomer. google.comgoogle.com

Below is a table summarizing common synthetic approaches for the 2-aminobutanamide core.

Starting MaterialKey StepsProduct Type
DL-2-Aminobutyric Acid1. Resolution with chiral acid (e.g., R-malic acid) 2. Chlorination (e.g., SOCl₂) 3. Amination (NH₃)Chiral
Methyl 2-bromobutyrate1. Ammonolysis 2. Resolution with chiral acid (e.g., L-tartaric acid)Chiral
Butyric Acid1. Bromination 2. Esterification 3. Ammoniation 4. AcidificationAchiral (Racemic)

The introduction of the 4-methoxyphenyl group is a critical step in the synthesis. This can be achieved through several well-established organometallic and cross-coupling reactions.

Organometallic Addition: One of the most direct methods involves the addition of a 4-methoxyphenyl organometallic reagent to an electrophilic precursor. For example, a Grignard reagent (4-methoxyphenylmagnesium bromide) or an organolithium reagent can react with an imine or a related derivative of 2-oxobutanamide.

Palladium-Catalyzed Cross-Coupling: The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. This would involve reacting a precursor containing a leaving group (e.g., a bromine or iodine atom) at the target position with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. guidechem.com

Friedel-Crafts Acylation: Another approach involves the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with a suitable acyl halide, such as 2-bromobutanoyl chloride, to form an α-bromo ketone intermediate, 2-bromo-1-(4-methoxyphenyl)butan-1-one. rsc.org This intermediate can then be converted to the target amino amide through subsequent amination and functional group manipulations.

Established Synthetic Routes for this compound

Combining the strategies for precursor synthesis allows for the design of complete synthetic routes to the target molecule. Multi-step sequences are generally required to assemble the final structure. savemyexams.comlibretexts.org

A plausible multi-step synthesis can be conceptualized based on established chemical transformations. One such approach is a variation of the Strecker synthesis.

Proposed Synthetic Route (Strecker Synthesis Analogue):

Ketone Formation: The synthesis could commence with the Friedel-Crafts acylation of anisole with butanoyl chloride using a Lewis acid catalyst like AlCl₃ to produce 1-(4-methoxyphenyl)butan-1-one.

Strecker Reaction: The resulting ketone reacts with an ammonia source (like ammonium (B1175870) chloride) and a cyanide source (like sodium cyanide) to form the intermediate α-aminonitrile, 2-amino-2-(4-methoxyphenyl)butanenitrile.

Amide Formation: Selective hydrolysis of the nitrile group to an amide can be challenging. However, controlled hydrolysis under acidic or basic conditions, sometimes mediated by specific catalysts, can yield the desired this compound.

The table below outlines potential reaction conditions for these key steps.

StepTransformationReagents and Conditions
1Friedel-Crafts AcylationAnisole, Butanoyl Chloride, AlCl₃, in a non-polar solvent (e.g., CH₂Cl₂)
2Strecker Reaction1-(4-methoxyphenyl)butan-1-one, NH₄Cl, NaCN, in aqueous alcohol
3Nitrile Hydrolysisα-aminonitrile, H₂SO₄/H₂O or H₂O₂/base

During a multi-step synthesis, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. libretexts.org The primary amino group in the target molecule is particularly nucleophilic and may require protection.

Amine Protection: Carbamates are the most common class of protecting groups for amines due to their stability and the availability of mild deprotection methods. masterorganicchemistry.com

Boc (tert-butyloxycarbonyl): This group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and nucleophilic conditions. It is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Cbz (Carboxybenzyl): Installed using benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but can be cleaved under mild, neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com

Amide Protection: The amide functional group is generally less reactive than the amine. However, if protection is needed, N-alkylation with a labile group like a 4-methoxybenzyl (PMB) group can be employed, which can be removed oxidatively. nih.gov

Protecting GroupInstallation ReagentsDeprotection ConditionsStability
Boc Boc₂O, mild base (e.g., Et₃N)Strong acid (e.g., TFA, HCl)Stable to base, hydrogenation
Cbz Cbz-Cl, baseCatalytic Hydrogenation (H₂, Pd/C)Stable to acid, base
Fmoc Fmoc-Cl or Fmoc-OSu, baseBase (e.g., Piperidine in DMF)Stable to acid, hydrogenation

Asymmetric Synthesis and Enantioselective Access to this compound Stereoisomers

Since this compound possesses a chiral center, controlling its stereochemistry is crucial, particularly for pharmaceutical applications. yale.edu Enantioselective synthesis aims to produce a single enantiomer. nih.govchemrxiv.org

Chiral Auxiliary-Based Methods: A widely used strategy involves the use of a chiral auxiliary. For instance, Ellman's tert-butanesulfinamide is a versatile chiral reagent for the asymmetric synthesis of amines. yale.edu The synthesis would involve the condensation of tert-butanesulfinamide with 1-(4-methoxyphenyl)butan-1-one to form a chiral N-sulfinyl imine. Diastereoselective addition of a nucleophile (e.g., an ethyl Grignard reagent to a related imine precursor) or reduction, followed by acidic removal of the auxiliary, would yield the chiral amine.

Catalytic Asymmetric Synthesis: Another advanced approach uses a chiral catalyst to induce enantioselectivity. For the synthesis of α-amino acids, methods involving the asymmetric alkylation of glycine (B1666218) Schiff base complexes are well-developed. A chiral nickel(II) complex, derived from a chiral ligand and a glycine Schiff base, can be deprotonated and then alkylated with high diastereoselectivity. nih.govmdpi.com A sequential alkylation, first with a 4-methoxyphenyl derivative and then an ethyl halide (or vice versa), could provide enantioselective access to the quaternary center. Subsequent hydrolysis would release the chiral amino acid, which could then be amidated.

Enzymatic Resolution: If a racemic mixture is synthesized, it can be resolved into its constituent enantiomers using enzymatic methods. Lipases or proteases can selectively acylate or hydrolyze one enantiomer of an amino ester or amide derivative, allowing for the separation of the two stereoisomers. nih.gov

These asymmetric strategies provide powerful tools for accessing the individual stereoisomers of this compound with high optical purity. rsc.org

Development of Novel and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient manufacturing processes. Green chemistry principles and innovative technologies like flow chemistry are being increasingly integrated into the synthesis of pharmaceuticals and fine chemicals.

Applying green chemistry principles to the synthesis of this compound would involve several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions like the Strecker synthesis are inherently more atom-economical. wikipedia.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. The use of catalytic methods also reduces the need for stoichiometric and often toxic reagents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

For instance, performing a Strecker reaction in an aqueous medium or under solvent-free conditions would significantly improve the greenness of the synthesis of the aminonitrile precursor. organic-chemistry.org

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound could be adapted to a continuous flow process.

A multi-step flow synthesis could be envisioned where the starting materials are continuously pumped through a series of reactors, each performing a specific chemical transformation. For example, the formation of the imine precursor, followed by a catalytic asymmetric cyanation, and subsequent hydrolysis could all be performed in a continuous flow setup. This would allow for precise control over reaction parameters, leading to higher yields and purities, and would minimize the handling of hazardous intermediates like cyanide.

Derivatization and Analogue Synthesis of this compound for Structure-Activity Relationship (SAR) Studies

To explore the biological activity of this compound and to optimize its properties, the synthesis of various derivatives and analogues is crucial for structure-activity relationship (SAR) studies. These studies involve systematically modifying different parts of the molecule and evaluating the impact of these changes on its biological activity.

Key modifications could include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the 4-methoxyphenyl ring to probe the electronic and steric requirements for activity.

Modification of the Butanamide Chain: Varying the length of the alkyl chain or introducing functional groups to explore the impact on binding and pharmacokinetic properties.

Derivatization of the Amide and Amino Groups: N-alkylation or acylation of the primary amine and the amide nitrogen to investigate the role of these functional groups in biological interactions.

The synthesis of these analogues would likely employ similar synthetic methodologies as described above, starting from appropriately substituted precursors. The data obtained from the biological evaluation of these analogues would provide valuable insights into the pharmacophore of the molecule and guide the design of more potent and selective compounds.

Table 3: Potential Derivatizations of this compound for SAR Studies

Position of Modification Type of Modification Rationale
Phenyl Ring Introduction of electron-withdrawing or -donating groups To study the effect of electronics on activity.
Butanamide Chain Chain extension or shortening To probe the optimal chain length for binding.
Primary Amine N-alkylation, N-acylation To investigate the importance of the primary amine for interactions.

Modifications at the Amide Nitrogen and Carbonyl Groups

The amide functional group in this compound presents multiple avenues for chemical modification, including reactions at the amide nitrogen and the carbonyl carbon. These transformations are crucial for altering the compound's physical and chemical properties.

N-Alkylation and N-Acylation:

The primary amino group of this compound can undergo N-alkylation and N-acylation to yield substituted derivatives. N-alkylation can be achieved through various methods, including reductive amination with aldehydes or ketones in the presence of a reducing agent, or by nucleophilic substitution with alkyl halides. For instance, the direct N-alkylation of α-amino amides with alcohols has been demonstrated using ruthenium-based catalysts, a process that proceeds with high retention of stereochemistry and is atom-economical. nih.gov While over-alkylation can be a challenge with primary amines, careful control of reaction conditions can favor mono-alkylation. wikipedia.org

N-acylation is readily accomplished by treating the amino group with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction is fundamental in peptide synthesis and can be used to introduce a wide array of functional groups onto the nitrogen atom.

Carbonyl Group Transformations:

The carbonyl group of the amide can be reduced to a methylene (B1212753) group, thereby converting the amide into an amine. A powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. This reduction converts this compound into the corresponding diamine, 1-(4-methoxyphenyl)butane-1,2-diamine. It is important to note that less reactive reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides.

TransformationReagents and ConditionsProduct Type
N-AlkylationAlcohol, Ruthenium catalystN-Alkyl-2-amino-2-(4-methoxyphenyl)butanamide
N-AcylationAcyl chloride or Acid anhydride, BaseN-Acyl-2-amino-2-(4-methoxyphenyl)butanamide
Carbonyl Reduction1. LiAlH₄, Ether solvent; 2. H₂O workup1-(4-methoxyphenyl)butane-1,2-diamine

Substituent Effects on the 4-methoxyphenyl Ring (e.g., Halogenation, Alkylation)

The 4-methoxyphenyl ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group. This directing group favors substitution at the ortho and para positions relative to itself. Given that the para position is already occupied by the amino-butanamide moiety, electrophilic attack is anticipated to occur at the positions ortho to the methoxy group (C3 and C5).

Halogenation:

Halogenation of the aromatic ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of the halogenation will be influenced by the steric hindrance imposed by the adjacent 2-amino-2-butanamide substituent. To control the reactivity and prevent potential side reactions with the free amino group, it is often necessary to protect it as an amide (e.g., an acetamide) prior to carrying out the electrophilic aromatic substitution.

Alkylation:

Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic ring. science.gov This reaction typically employs an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Similar to halogenation, the substitution pattern will be directed by the methoxy group, and protection of the amino group may be required to prevent its reaction with the Lewis acid. The choice of alkylating agent and reaction conditions can be tailored to control the degree and position of alkylation.

ReactionElectrophile/ReagentExpected Position of Substitution
BrominationN-Bromosuccinimide (NBS)Ortho to the methoxy group (C3/C5)
Friedel-Crafts AlkylationAlkyl halide, AlCl₃Ortho to the methoxy group (C3/C5)

Stereochemical Variants and Diastereomeric Synthesis

The α-carbon of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. The synthesis of stereochemically pure or enriched forms of this compound is a significant challenge in organic synthesis.

Asymmetric Strecker Synthesis:

One of the most established methods for the synthesis of α-amino acids and their derivatives is the Strecker synthesis. wikipedia.org An asymmetric variant of this reaction can be employed to produce enantioenriched this compound. This can be achieved by using a chiral amine as a chiral auxiliary. The reaction would involve the condensation of 1-(4-methoxyphenyl)propan-1-one with a chiral amine to form a chiral imine, followed by the addition of a cyanide source to generate a diastereomeric mixture of α-aminonitriles. Subsequent separation of the diastereomers and hydrolysis of the nitrile group would yield the desired enantiomer of the amino amide.

Use of Chiral Auxiliaries:

Another powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an enolate. nih.govharvard.edu In a potential synthetic route, a glycine derivative attached to a pseudoephedrine auxiliary could be deprotonated to form a chiral enolate. This enolate could then be sequentially alkylated with an ethyl group and a 4-methoxyphenyl group (or vice versa) in a diastereoselective manner. Subsequent cleavage of the chiral auxiliary would afford the enantioenriched 2-amino-2-(4-methoxyphenyl)butanoic acid, which could then be converted to the corresponding amide. The high crystallinity of amides derived from pseudoephenamine, a related auxiliary, can facilitate the purification of diastereomeric products. nih.gov

MethodKey StepStereochemical Control
Asymmetric Strecker SynthesisDiastereoselective addition of cyanide to a chiral imineFormation of diastereomeric α-aminonitriles
Chiral Auxiliary (e.g., Pseudoephedrine)Diastereoselective alkylation of a chiral enolateFormation of a diastereomerically enriched precursor

Advanced Structural Elucidation and Spectroscopic Analysis of 2 Amino 2 4 Methoxyphenyl Butanamide

Single-Crystal X-ray Diffraction Studies for Solid-State Structure and Conformation

No crystallographic data for 2-amino-2-(4-methoxyphenyl)butanamide could be located in prominent databases such as the Cambridge Structural Database (CSD). As a result, information regarding its solid-state conformation, molecular packing, and intermolecular interactions like hydrogen bonding or π-stacking is unavailable.

Analysis of Molecular Packing and Intermolecular Interactions

Without single-crystal X-ray diffraction data, a definitive analysis of the crystal lattice, including the arrangement of molecules and the specific non-covalent interactions that stabilize the solid-state structure, cannot be conducted.

Polymorphism Research and Crystallization Engineering

There is no published research concerning the potential polymorphic forms of this compound. Studies on crystallization engineering, which would explore how different crystallization conditions affect the solid-state form, are also absent from the scientific literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

While basic NMR spectra may exist, detailed high-resolution and multi-dimensional NMR studies for this compound are not available in the public domain.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Published data from multi-dimensional NMR experiments, which are essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating through-bond and through-space correlations, could not be found. Such data is crucial for determining the precise solution-state structure and conformation of the molecule.

Stereochemical Assignment and Determination of Enantiomeric Purity by Chiral NMR

The compound possesses a chiral center, but specific methods or data for its stereochemical assignment or the determination of its enantiomeric purity using chiral NMR reagents or chromatography are not described in the available literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Detailed and interpreted Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound, complete with specific band assignments and conformational analysis, have not been published. While general spectral characteristics can be predicted based on its functional groups (amine, amide, ether, aromatic ring), specific experimental data and in-depth analysis are required for a scientifically accurate report.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for establishing the absolute configuration of chiral molecules. wikipedia.org For this compound, which possesses a stereocenter at the α-carbon, these methods can differentiate between the (R)- and (S)-enantiomers by measuring the differential absorption and rotation of circularly polarized light. wikipedia.orgnih.gov

The primary chromophores in the molecule are the 4-methoxyphenyl (B3050149) group and the butanamide group. The aromatic ring is expected to exhibit electronic transitions in the UV region, which would give rise to distinct Cotton effects in both CD and ORD spectra. The sign of these Cotton effects is directly correlated to the spatial arrangement of the substituents around the chiral center, allowing for the assignment of the absolute configuration. For many amino acids, positive Cotton effects for the carboxy group around 200-210 nm are indicative of an L-configuration (S-configuration for most). rsc.org By analogy, the electronic transitions of the amide and the aromatic ring in this compound would provide the basis for its stereochemical assignment.

The relationship between the observed CD spectrum and the absolute configuration is often established by comparing the experimental data with quantum-chemical calculations (e.g., using Density Functional Theory) for a model of the molecule with a known (R) or (S) configuration. researchgate.net A match between the calculated and experimental spectra would confirm the absolute stereochemistry of the enantiomer being analyzed.

Hypothetical Chiroptical Data for (S)-2-amino-2-(4-methoxyphenyl)butanamide

This table is illustrative and based on typical values for related compounds, as specific experimental data for this compound is not publicly available.

TechniqueWavelength (nm)Observed EffectInterpretation
Circular Dichroism (CD) ~270Weak NegativeCotton effect from ¹Lb transition of the methoxyphenyl chromophore.
~225Strong PositiveCotton effect from ¹La transition of the methoxyphenyl chromophore.
~205Strong PositiveCotton effect associated with the n→π* transition of the amide chromophore.
Optical Rotatory Dispersion (ORD) >300Plain curveWavelengths are far from absorption bands.
~280Negative troughCorresponds to the negative Cotton effect in CD.
~235Positive peakCorresponds to the positive Cotton effect in CD.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₆N₂O₂, corresponding to a monoisotopic molecular weight of 208.26 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

Electron Ionization (EI) or Electrospray Ionization (ESI) would be used to generate the molecular ion [M]⁺• or the protonated molecule [M+H]⁺, respectively. Subsequent tandem mass spectrometry (MS/MS) experiments would induce fragmentation, providing insight into the molecule's connectivity.

The fragmentation of this compound is expected to proceed through several key pathways based on its functional groups:

Alpha-Cleavage: Cleavage of the bonds adjacent to the α-carbon is a common pathway for α-amino acids. Loss of the ethyl group (-CH₂CH₃) or the butanamide moiety would be expected.

Amide Bond Cleavage: The butanamide group can fragment, for instance, through the loss of the terminal amide group (-NH₂) or cleavage yielding ions characteristic of the butanoyl portion.

Benzylic Cleavage: The bond between the α-carbon and the methoxyphenyl ring is a benzylic position. Cleavage at this bond would lead to the formation of a stable methoxyphenyl-containing cation. A common fragment would be the methoxybenzyl cation (m/z 121).

McLafferty Rearrangement: While less direct for this structure, rearrangements involving hydrogen transfer from the ethyl group to the amide carbonyl could potentially occur.

Plausible Mass Spectrometry Fragmentation Data for this compound

This table presents a theoretical fragmentation pattern. The relative abundances are hypothetical.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonProposed Neutral LossFragmentation Pathway
208[C₁₁H₁₆N₂O₂]⁺-Molecular Ion [M]⁺
179[C₁₀H₁₃N₂O]⁺C₂H₅• (Ethyl radical)α-cleavage, loss of the ethyl group.
165[C₉H₁₁NO]⁺CH₃N₂O (Carbamoylmethyl radical)Complex rearrangement and cleavage.
135[C₈H₉O]⁺C₃H₇N₂O (Aminobutanamide radical)Benzylic cleavage.
121[C₈H₉O]⁺-Methoxyphenylmethyl cation (Tropylium ion analog).
71[C₄H₇O]⁺C₇H₉N₂OCleavage yielding the butanoyl cation.
44[C₂H₆N]⁺C₉H₁₀O₂Cleavage resulting in the ethylamine (B1201723) fragment cation.

This systematic analysis using chiroptical spectroscopy and mass spectrometry would provide a comprehensive structural characterization of this compound, unequivocally establishing its absolute stereochemistry and confirming its molecular structure.

Computational Chemistry and Molecular Modeling Studies of 2 Amino 2 4 Methoxyphenyl Butanamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of a molecule. These calculations can determine various molecular properties, including orbital energies, electron distribution, and the nature of chemical bonding.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic and Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For a molecule like 2-amino-2-(4-methoxyphenyl)butanamide, the HOMO is likely to be localized on the electron-rich regions, such as the amino group and the methoxy-substituted phenyl ring. The LUMO, conversely, would be distributed over areas that can accommodate electron density. In a study on a different organic molecule, 2-amino-4,6-dimethoxypyrimidine (B117758) 4-methylbenzenesulfonic acid monohydrate (2ADMS), the HOMO and LUMO energy values were calculated to be -5.14 eV and -2.21 eV, respectively, resulting in an energy gap of 2.93 eV. researchgate.net This value indicates the energy required for electronic excitation within the molecule. Similar calculations for this compound would pinpoint the most probable sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
Molecular OrbitalEnergy (eV)Role in Reactivity
HOMOData not availableElectron Donor (Nucleophilic)
LUMOData not availableElectron Acceptor (Electrophilic)
Energy Gap (ΔE) Data not available Indicator of Chemical Reactivity

Electrostatic Potential Mapping and Reactivity Prediction

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is mapped onto the electron density surface, with different colors indicating varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral potential.

For this compound, the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the amino group would likely be depicted as red or yellow, indicating their nucleophilic character. The hydrogen atoms of the amino group and potentially the amide group would appear blue, highlighting their electrophilic nature. A study on a different compound visualized the ESP map, where negative regions (red) were mainly located on nitrogen and oxygen atoms, identifying them as electrophilic sites, while positive regions (blue) indicated nucleophilic reactivity. researchgate.net

Reaction Mechanism Elucidation through Transition State Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing transition states. A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactants to products. By calculating the energy of the transition state, the activation energy of the reaction can be determined, which is crucial for understanding the reaction kinetics.

For this compound, this methodology could be applied to study its synthesis, degradation, or metabolic pathways. By modeling the interaction with a reactant, the lowest energy pathway can be mapped out, revealing the step-by-step mechanism of the chemical transformation.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape and flexibility of a molecule.

An MD simulation of this compound would reveal its preferred three-dimensional structures (conformations) in different environments, such as in a vacuum or in a solvent. It would also show how the molecule flexes and changes its shape, which is crucial for its interaction with other molecules, including biological macromolecules. Studies on amino acid solutions have used MD simulations to understand intermolecular interactions and how they are influenced by the surrounding environment. nih.gov The flexibility of different parts of the molecule, such as the rotation of the phenyl group or the movement of the butanamide side chain, could be quantified.

Molecular Docking Studies with Relevant Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Prediction of Binding Modes and Interaction Energies

In a molecular docking study of this compound, the compound would be treated as a ligand and docked into the active site of a relevant biological target. The docking algorithm would explore various possible binding poses and score them based on their predicted binding affinity. The results would reveal the most likely binding mode of the molecule and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

The binding energy, typically expressed in kcal/mol, is a key output of docking simulations. A lower binding energy indicates a more stable complex and a higher binding affinity. For example, in a docking study of 2,4-disubstituted quinoline (B57606) derivatives against a Mycobacterium tuberculosis target, binding energies ranged from -3.2 to -18.5 kcal/mol. dergipark.org.tr Similar calculations for this compound with a specific receptor would provide a quantitative measure of its potential biological activity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Biological Receptor
Receptor TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
Enzyme/Receptor XData not availableData not available
Enzyme/Receptor YData not availableData not available

Ligand-Protein Interaction Network Analysis

No specific studies on the ligand-protein interaction network of this compound were identified in the available literature. This type of analysis is crucial for understanding the potential biological targets of a compound and its mechanism of action at a molecular level. Such studies typically involve docking the ligand to various protein structures and analyzing the resulting interaction patterns, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The construction of a network from these interactions can help in identifying key protein targets and potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

A search for QSAR models specifically developed for or including this compound did not yield any results. QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, the activity of new, untested compounds can be predicted. The lack of such studies for this compound means that its potential biological activities have not been systematically predicted using this in silico approach.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Theoretical Prediction only)

There are no published theoretical predictions of the ADME properties for this compound. In silico ADME prediction is a vital part of the early-stage drug discovery process, as it helps to assess the pharmacokinetic profile of a compound. These predictions are based on the molecular structure and utilize various computational models to estimate properties such as solubility, permeability, metabolic stability, and potential for drug-drug interactions.

Pre Clinical Biological Activity and Mechanistic Studies of 2 Amino 2 4 Methoxyphenyl Butanamide Excluding Human Clinical Data, Dosage, Safety, and Adverse Effects

In Vitro Receptor Binding and Functional Assays

In vitro studies have identified the kappa-opioid receptor (KOR) as a primary target for 2-amino-2-(4-methoxyphenyl)butanamide. Radioligand competitive binding assays were conducted using membrane preparations from Chinese hamster ovary cells that were stably expressing human opioid receptors (CHO-hKOR, CHO-hMOR, and CHO-hDOR cells). These assays demonstrated that the compound binds to the human KOR with a higher affinity compared to the mu-opioid receptor (MOR). Specifically, its affinity for the KOR is approximately eight times greater than for the MOR. In contrast, the compound showed no significant binding at the delta-opioid receptor (DOR) at concentrations up to 10 µM.

The binding affinity of this compound at the human KOR was determined to be in the moderate micromolar range. This was established through concentration-dependent inhibition of the binding of the specific KOR radioligand [3H]U69,593.

Interactive Data Table: Opioid Receptor Binding Affinity of this compound

ReceptorLigand Used in AssayInhibition Constant (Ki)Percent Inhibition
Kappa-Opioid Receptor (KOR)[3H]U69,5931.35 µMNot Reported
Mu-Opioid Receptor (MOR)Not specified10.7 µMNot Reported
Delta-Opioid Receptor (DOR)[3H]diprenorphine> 10 µM0.31 ± 6.52% at 10 µM

Functional assays have characterized this compound as a KOR antagonist. This was determined using [35S]GTPγS binding assays in membranes from CHO cells stably expressing the human KOR. The [35S]GTPγS binding assay is a functional measure of G-protein coupled receptor (GPCR) activation. In this assay, an agonist would stimulate the binding of [35S]GTPγS, whereas an antagonist would block this stimulation. The results of these assays indicated that this compound lacks agonist activity and instead functions as an antagonist at the KOR.

Enzyme Inhibition or Activation Studies in Cell-Free Systems

There is no publicly available information from preclinical studies that provides data on the kinetic characterization of enzyme modulation, such as IC50 or Ki values, for this compound.

There is no publicly available information from preclinical studies regarding investigations into the allosteric modulation of enzymes by this compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Optimized Biological Potency

Identification of Key Pharmacophoric Features and Binding Motifs

There is no available research that identifies the key pharmacophoric features or binding motifs of this compound. Pharmacophore modeling and binding motif identification are typically conducted through experimental studies such as X-ray crystallography of the compound bound to its biological target, or through computational modeling based on a series of active analogues. Without knowledge of the specific biological target and data from related compounds, it is not possible to define the essential structural features responsible for its biological activity.

In a broader context, compounds containing an α,α-disubstituted amino acid scaffold are of interest in medicinal chemistry as they can serve as conformational modifiers of peptides and as precursors to other bioactive molecules. The general structure of this compound, featuring a central quaternary carbon, a carboxamide group, a methoxyphenyl group, and an ethyl group, suggests potential for various non-covalent interactions with a biological target. These could include:

Hydrogen bonding: The primary amine and amide functionalities can act as hydrogen bond donors and acceptors.

Aromatic interactions: The methoxyphenyl ring can engage in π-π stacking or hydrophobic interactions.

Hydrophobic interactions: The ethyl group provides a nonpolar region for interaction.

However, without experimental data, the specific arrangement and relative importance of these features for any potential biological activity remain unknown.

Strategies for Enhancing Selectivity and Potency in Research Models

General principles of medicinal chemistry guide the optimization of lead compounds to enhance their selectivity and potency. These strategies, while not specifically documented for this compound, would typically involve systematic structural modifications. The goal of such modifications is to improve the compound's affinity for its intended target while minimizing interactions with off-target molecules.

Hypothetical Strategies for Analogue Development:

Structural Moiety Potential Modification Strategy Rationale
Methoxyphenyl Ring - Variation of the substituent on the phenyl ring (e.g., halo, alkyl, trifluoromethyl). - Alteration of the substituent's position (ortho, meta, para). - Replacement of the phenyl ring with other aromatic or heteroaromatic systems.To probe the electronic and steric requirements of the binding pocket and potentially form additional or more favorable interactions.
Ethyl Group - Modification of the alkyl chain length (e.g., methyl, propyl). - Introduction of branching or cyclization.To explore the size and shape of the hydrophobic pocket and optimize van der Waals interactions.
Amide Functionality - N-alkylation or N-arylation. - Replacement with other functional groups such as esters, ketones, or sulfonamides.To alter hydrogen bonding capacity, metabolic stability, and pharmacokinetic properties.
Amine Group - Acylation or alkylation. - Incorporation into a heterocyclic ring system.To modify basicity, hydrogen bonding potential, and introduce new interaction points.

It is crucial to emphasize that the application and success of these strategies are entirely dependent on the specific biological target and the availability of a robust biological assay to evaluate the activity of newly synthesized analogues. Without this fundamental information for this compound, any discussion of enhancing its selectivity and potency remains purely theoretical.

Analytical Methodologies for the Characterization and Quantification of 2 Amino 2 4 Methoxyphenyl Butanamide in Research Contexts

Chromatographic Techniques for Purity Assessment and Separationmdpi.com

Chromatographic methods are fundamental for assessing the purity and achieving the separation of 2-amino-2-(4-methoxyphenyl)butanamide from synthesis precursors, byproducts, and degradants. These techniques exploit differential partitioning of the analyte between a stationary phase and a mobile phase to effect separation.

High-Performance Liquid Chromatography (HPLC) Method Developmentrjptonline.org

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity determination of non-volatile compounds like this compound. Method development involves the systematic optimization of several parameters to achieve adequate resolution, sensitivity, and rapid analysis time. wu.ac.th

A typical starting point for method development is reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase. Due to the presence of a polar amino group and a nonpolar methoxyphenyl group, this compound is well-suited for this technique.

Key Developmental Parameters:

Column Selection: C8 or C18 columns are commonly employed. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides higher retention for the nonpolar phenyl ring, which can be advantageous for separating it from more polar impurities. rjptonline.orgwu.ac.th

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile, methanol). researchgate.net The ratio of these components is adjusted to control the retention time of the analyte. A gradient elution, where the proportion of the organic modifier is increased over time, is often used to separate compounds with a wide range of polarities. rjptonline.org

pH Control: The pH of the aqueous component of the mobile phase is critical as it affects the ionization state of the primary amine group (pKa ~9-10). Operating at a pH below the pKa (e.g., pH 3-5) ensures the amine is protonated, leading to better peak shape and retention on reversed-phase columns.

Detection: A Photo-Diode Array (PDA) or UV-Vis detector is suitable, given the chromophore (the methoxyphenyl group) in the molecule. wu.ac.th Detection is typically performed at a wavelength where the analyte exhibits maximum absorbance, often around 220-240 nm.

Flow Rate and Temperature: A flow rate of around 1.0 mL/min is standard. wu.ac.th Column temperature is often controlled (e.g., at 25-40°C) to ensure reproducible retention times. rjptonline.orgpom.go.id

Table 1: Example HPLC Method Parameters for Amine-Containing Phenyl Compounds
ParameterConditionRationale
ColumnReversed-Phase C18 (250 mm x 4.6 mm, 5µm)Good retention for aromatic compounds.
Mobile Phase A0.1% Formic Acid in WaterProvides acidic pH to protonate the amine group, improving peak shape.
Mobile Phase BAcetonitrileOrganic modifier to elute the analyte.
ElutionGradientEfficiently separates components with varying polarities.
Flow Rate1.0 mL/minStandard flow for analytical separations.
Column Temp.30 °CEnsures reproducible retention times.
DetectionUV at 230 nmWavelength for optimal absorbance of the phenyl moiety.

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) Applications

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. However, due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. researchgate.net Derivatization is required to convert the polar amine and amide functional groups into more volatile, less polar moieties. researchgate.netsigmaaldrich.com

Common derivatization approaches for amino groups include silylation. researchgate.net Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogens on the amine and amide groups to form tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.commdpi.com These derivatives are significantly more volatile and thermally stable, allowing for analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on characteristic fragmentation patterns. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a valuable alternative to both HPLC and GC, particularly for preparative separations and chiral analysis. nih.gov It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. researchgate.net The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced organic solvent consumption compared to HPLC. nih.gov

For the analysis of polar compounds like this compound, a polar organic co-solvent (modifier), such as methanol, is added to the CO2 mobile phase to increase its solvating power. researchgate.net Additives like acids or bases may also be incorporated to improve peak shape. nih.gov SFC is particularly advantageous for chiral separations on polysaccharide-based stationary phases. nih.gov

Chiral Chromatography for Enantiomeric Purity Determination and Preparative Separationmdpi.comresearchgate.net

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric excess (ee) or purity of a sample. mdpi.com This technique can be performed using either HPLC or SFC. mdpi.comnih.gov

The separation relies on the use of a Chiral Stationary Phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to different retention times. For amine-containing compounds, polysaccharide-based CSPs are highly effective. mdpi.com

Key Aspects of Chiral Method Development:

CSP Selection: Cellulose-based and amylose-based CSPs, such as those with tris(3,5-dimethylphenylcarbamate) or tris(4-methylbenzoate) selectors, are often successful in resolving chiral amines under normal-phase, polar organic, or reversed-phase conditions. mdpi.com

Mobile Phase: In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol) are used. The alcohol component acts as a polar modifier, and its concentration is optimized to achieve the best balance between retention and resolution. Small amounts of an additive, such as diethylamine (B46881) for a basic analyte, are often added to improve peak shape.

Detection: UV detection is typically used, as described for HPLC.

A study on the lipase-catalyzed resolution of a structurally similar compound successfully used cellulose-based CSPs (ODH and LUX-3) with a normal-phase mobile phase to achieve baseline separation of the enantiomers and determine enantiomeric excess greater than 99%. mdpi.com

Table 2: Example Chiral HPLC Conditions for Separation of a Racemic Amine mdpi.com
ParameterCondition
Column (CSP)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile PhaseHexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Spectrophotometric and Spectrofluorometric Quantification Methods

Spectrophotometry offers a simple and accessible method for quantification, often after a derivatization reaction that produces a colored product. For a primary amine like this compound, reagents that react specifically with amines can be used. For instance, 2,4-dinitrofluorobenzene (DNFB) reacts with primary amines to form a DNP-derivative that absorbs strongly in the visible region, allowing for colorimetric quantification. researchgate.net The concentration is determined by measuring the absorbance of the resulting solution and applying Beer's law.

Spectrofluorometry provides higher sensitivity and selectivity. Derivatization with a fluorogenic reagent is required. A common reagent for primary amines is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., mercaptoethanol). This reaction rapidly forms a highly fluorescent isoindole derivative. researchgate.net The fluorescence intensity, measured at a specific excitation and emission wavelength pair, is directly proportional to the concentration of the analyte. researchgate.net This method is often coupled with HPLC for the simultaneous separation and sensitive quantification of multiple amine-containing compounds. researchgate.net

Electrochemical Detection Methods for Research Applications

Electrochemical methods can offer highly sensitive detection of this compound without the need for derivatization. These techniques measure the current resulting from the oxidation or reduction of the analyte at an electrode surface. The methoxyphenyl group and the primary amine are electroactive and can be oxidized at a suitable potential.

Techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are often used to enhance sensitivity. mdpi.com The method typically involves using a modified working electrode, such as a glassy carbon electrode (GCE) coated with nanomaterials (e.g., graphene, metal oxides, or nanoparticles), to catalyze the oxidation reaction and lower the detection limit. rsc.orgmdpi.com For example, a sensor based on a nanocomposite-modified electrode was developed for the sensitive detection of the amino acid tryptophan, demonstrating a wide linear range and a low limit of detection. mdpi.com A similar approach could be tailored for this compound, where the oxidation peak current would be proportional to its concentration.

Method Validation and Quality Control for Research Sample Analysis

For any analytical method to be considered reliable for research purposes, it must undergo validation to demonstrate its suitability for its intended purpose. researchgate.net Method validation is a formal process that establishes key performance characteristics by experimental evidence. biopharminternational.com The core parameters, often based on International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, and precision. researchgate.netnih.gov

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components. pom.go.id For chromatographic methods, this is demonstrated by showing that the analyte peak is well-resolved from other peaks and by conducting peak purity analysis using a PDA detector.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A correlation coefficient (r²) close to 1.0 is desired. pom.go.id

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. nih.gov It is often assessed by performing recovery studies, where a known amount of pure analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the method is calculated. Recoveries are typically expected to be within 98-102%. nih.gov

Precision: The precision of a method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. researchgate.net

Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. researchgate.net

Table 3: Summary of Key Method Validation Parameters and Typical Acceptance Criteria wu.ac.thnih.gov
ParameterDefinitionTypical Acceptance Criterion
SpecificityAbility to measure the analyte in the presence of interferences.Analyte peak is spectrally pure and resolved from other peaks.
LinearityProportionality of signal to analyte concentration.Correlation coefficient (r²) ≥ 0.999
AccuracyCloseness of the measured value to the true value.Recovery of 98.0% - 102.0%
Precision (Repeatability)Agreement between results of repeated analyses on the same day.RSD ≤ 2%
Precision (Intermediate)Agreement between results on different days/analysts.RSD ≤ 2%

Emerging Research Areas and Future Directions for 2 Amino 2 4 Methoxyphenyl Butanamide

Potential Applications as Chemical Probes or Research Tools

Currently, there is no published research detailing the use of 2-amino-2-(4-methoxyphenyl)butanamide as a chemical probe or a research tool. The development of a molecule for such purposes would require extensive investigation into its biological activities and molecular interactions. Future research could potentially explore if this compound interacts with specific biological targets. Should any specific binding or activity be identified, the compound could then be further developed into a probe, for instance by attaching fluorescent tags or radioactive isotopes to study biological processes. However, foundational research to identify such properties for this compound has not been reported.

Integration into Advanced Materials Science or Supramolecular Chemistry

There is no available literature on the integration of this compound into advanced materials science or its use in supramolecular chemistry. Amino acids and their derivatives are known to participate in self-assembly processes to form ordered nanostructures and soft materials, driven by non-covalent interactions like hydrogen bonding and π-π stacking. nih.govmdpi.com The structure of this compound, containing both an amide group and an aromatic ring, suggests a theoretical potential for such interactions. Future research could investigate if this compound can self-assemble or co-assemble with other molecules to form novel supramolecular structures, such as gels, liquid crystals, or other organized materials. mdpi.com However, no such studies have been published to date.

Development of Next-Generation Analogues for Addressing Specific Research Questions

The development of next-generation analogues of this compound is contingent on first establishing a baseline of its chemical or biological activity. As there is no published research identifying a specific activity or research application for the parent compound, there is likewise no basis in the current scientific literature for the rational design and synthesis of analogues to address specific research questions. The synthesis of derivatives would typically be guided by structure-activity relationship (SAR) studies, which aim to enhance potency, selectivity, or other properties related to a known function. mdpi.com Without this initial functional data, the development of analogues remains a hypothetical future step.

Interdisciplinary Research Opportunities and Collaborations

Given the lack of foundational research on this compound, opportunities for interdisciplinary research and collaborations are presently undefined. Should future studies uncover significant properties—for example, in medicinal chemistry, materials science, or as a chemical sensor—collaborations between synthetic chemists, biologists, physicists, and materials scientists would become relevant. Such partnerships would be essential to fully explore and develop the potential of the compound and its derivatives. At present, the absence of data on this specific molecule means that such interdisciplinary efforts have not been initiated.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-2-(4-methoxyphenyl)butanamide, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via asymmetric routes using chiral auxiliaries. For example, a tandem Ugi/Diels-Alder reaction with 2-amino-2-(4-methoxyphenyl)ethanol as a chiral amine precursor has been optimized for enantioselective synthesis. Key parameters include reaction temperature (20–25°C), solvent polarity, and oxidation conditions for auxiliary removal . Nucleophilic substitution reactions (e.g., bromine replacement in brominated butanamide analogues) may also apply, requiring catalysts like LiAlH4 for reduction steps .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Proton and carbon-13 NMR resolve the methoxyphenyl and amide functional groups.
  • X-ray Crystallography : Critical for confirming stereochemistry and hydrogen-bonding patterns (e.g., π–π interactions with aromatic residues) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved during asymmetric synthesis?

  • Methodological Answer : Enantioselectivity is enhanced using chiral amines like 2-amino-2-(4-methoxyphenyl)ethanol, which forms stable intermediates. Post-synthesis, oxidation (e.g., with RuO4) selectively removes the auxiliary while preserving the amide group. Chiral HPLC or capillary electrophoresis validates purity, with mobile-phase optimization to resolve enantiomers .

Q. What computational approaches are suitable for predicting the bioactivity of this compound against enzymatic targets?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) analyze binding affinities to targets like collagenase. Key metrics include Gibbs free energy (ΔG ≈ -6.5 kcal/mol) and hydrogen-bond distances (e.g., 1.96–2.20 Å between amide carbonyl and Gln215). Comparative docking with halogenated analogues (e.g., dichlorobenzyl derivatives) identifies structure-activity trends .

Q. What methodologies resolve discrepancies in observed vs. predicted reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Contradictions between experimental and theoretical reactivity (e.g., slower-than-expected substitution rates) are addressed by:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) improve reaction kinetics.
  • DFT Calculations : Simulate transition states to identify steric hindrance from the methoxyphenyl group .

Q. How can researchers design impurity profiling protocols for this compound?

  • Methodological Answer :

  • HPLC-MS : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) separate byproducts.
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways.
  • Quantitative NMR : Integrates impurity peaks against a certified reference standard .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.